molecular formula C15H20N2O4 B3084878 (S)-methyl 2-(morpholine-4-carboxamido)-3-phenylpropanoate CAS No. 114473-20-0

(S)-methyl 2-(morpholine-4-carboxamido)-3-phenylpropanoate

Cat. No. B3084878
CAS RN: 114473-20-0
M. Wt: 292.33 g/mol
InChI Key: QWOZSUJMZCZYQN-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-methyl 2-(morpholine-4-carboxamido)-3-phenylpropanoate, also known as MMPP, is a synthetic compound that has been widely used in scientific research. This compound belongs to the class of esters and has a molecular weight of 319.38 g/mol. MMPP has been found to have various applications in the field of biochemistry and has been extensively studied for its mechanism of action and physiological effects.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : Studies have explored the synthesis of various derivatives involving morpholine residues, which include (S)-methyl 2-(morpholine-4-carboxamido)-3-phenylpropanoate or its analogs. For instance, the synthesis of methyl 2-[(3,3-diethylthioureido)phenylmethylamino]-3-methylbutyrate and -4-methylpentenoate 3 from 3-(chlorophenylmethylene)-1,1-diethylthiourea and methyl esters of amino acids L-valine and L-leucine was achieved (Beyer et al., 1996). Similarly, various other compounds with morpholine residues were prepared.

Medical and Biological Applications

  • Inhibition of Malonyl-CoA Decarboxylase : Research on malonyl-CoA decarboxylase (MCD) inhibitors has shown that these compounds, including derivatives similar to this compound, can modulate malonyl-CoA levels. This, in turn, impacts fatty acid oxidation rates and increases glucose oxidation rates, potentially offering therapeutic benefits for ischemic heart diseases (Cheng et al., 2006).

Chemical Analysis and Structural Studies

  • Spectral Analysis : Research on the absorption spectra of derivatives of Morpholine Green, which may include this compound, provides insights into the electronic properties and structural characteristics of these compounds. The studies involve examining how different substituents affect the spectral properties (Hepworth et al., 1993).

properties

IUPAC Name

methyl (2S)-2-(morpholine-4-carbonylamino)-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-20-14(18)13(11-12-5-3-2-4-6-12)16-15(19)17-7-9-21-10-8-17/h2-6,13H,7-11H2,1H3,(H,16,19)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWOZSUJMZCZYQN-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)NC(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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